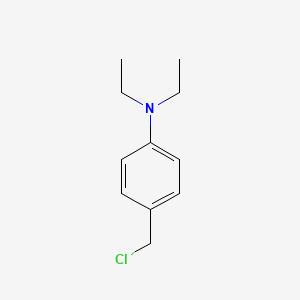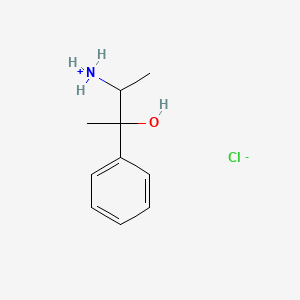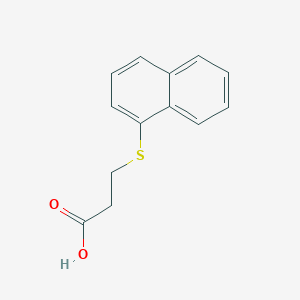
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex quinoline derivatives.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the development of dyes and pigments due to its chromophoric properties.
- Employed in the synthesis of organic electronic materials.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The quaternary ammonium group allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
N-(4-ethoxyphenyl)quinolin-4-amine: Lacks the methoxy and methyl groups, resulting in different biological activities.
6-methoxy-2-methylquinoline: Lacks the ethoxyphenyl and quaternary ammonium groups, affecting its solubility and interaction with biological targets.
Quinoline-4-amine: A simpler structure that serves as a building block for more complex derivatives.
Uniqueness: N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the quaternary ammonium group enhances its solubility in water and its ability to interact with biological membranes, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1049789-65-2 |
|---|---|
Formule moléculaire |
C19H21ClN2O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H |
Clé InChI |
MALVJUHDYLEDNM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-] |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[4-(Thiophene-3-amido)phenyl]formamido}acetic acid](/img/structure/B1649735.png)
![3-[(1-Pyridin-2-ylethylamino)methyl]benzonitrile](/img/structure/B1649736.png)



![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide](/img/structure/B1649741.png)
![1-benzyl-5-[(3-fluorobenzoyl)amino]-N~2~-phenyl-1H-indole-2-carboxamide](/img/structure/B1649742.png)
![Cyclopropyl{4-[6-ethyl-2-methyl-5-(4-methylbenzyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B1649743.png)
![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)

